molecular formula C13H21N B13082067 3-Ethyl-1-phenylpentan-1-amine

3-Ethyl-1-phenylpentan-1-amine

Cat. No.: B13082067
M. Wt: 191.31 g/mol
InChI Key: JTRLRWDZJSGFNQ-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenylpentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group and a phenyl group attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenylpentan-1-amine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone with an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the alkylation of aniline with an appropriate alkyl halide under basic conditions. This reaction can be carried out using sodium or potassium hydroxide as the base and an organic solvent such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Ethyl-1-phenylpentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylpentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpentan-1-amine: Lacks the ethyl group, resulting in different chemical properties.

    3-Methyl-1-phenylpentan-1-amine: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.

    1-Phenylhexan-1-amine: Has a longer carbon chain, affecting its solubility and interaction with biological targets.

Uniqueness

3-Ethyl-1-phenylpentan-1-amine is unique due to the presence of both an ethyl group and a phenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-ethyl-1-phenylpentan-1-amine

InChI

InChI=1S/C13H21N/c1-3-11(4-2)10-13(14)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10,14H2,1-2H3

InChI Key

JTRLRWDZJSGFNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1)N

Origin of Product

United States

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